3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-5-6-17(16-19)20(24)21-10-11-22-12-14-23(15-13-22)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNBROVQXWXUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. The reaction is carried out under specific conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for receptor studies.
Biology: The compound is utilized in studies involving receptor binding and neurotransmitter interactions.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence neurotransmitter release and uptake, thereby affecting various neurological processes .
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The table below highlights key structural differences and receptor binding profiles of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide and related compounds:
Notes:
- Piperazine vs. Piperidine: Replacement of piperazine with piperidine (as in [125I]PIMBA) shifts receptor selectivity from dopamine D4 to sigma-1, with comparable nanomolar affinity .
- Substituent Effects : The 4-phenyl group in the target compound enhances D4 selectivity, whereas methyl or sulfonyl modifications (e.g., in ) may alter solubility or off-target interactions.
- Linker Flexibility : Ethyl spacers (as in the target compound) improve conformational flexibility for receptor binding, similar to methylene linkers in other bioactive benzamides .
Biological Activity
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide, with the molecular formula CHNO and CAS Number 313231-63-9, is a bioactive small molecule that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structural features, including a methoxy group and a piperazine moiety, which may contribute to its biological activity.
- Molecular Weight : 339.4 g/mol
- Chemical Structure : The compound consists of a benzamide backbone substituted with a methoxy group and a piperazine ring attached to an ethyl chain.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been studied for its agonistic effects on dopamine receptors, particularly the D3 subtype, which are implicated in neuropsychiatric disorders.
Key Findings:
- Dopamine Receptor Interaction : The compound has shown selectivity for the D3 receptor, promoting β-arrestin translocation and G protein activation without significant activity at D2 receptors . This selective action suggests potential use in treating conditions like schizophrenia and Parkinson's disease.
- Neuroprotective Effects : In vitro studies have indicated that this compound can protect dopaminergic neurons from degeneration, which is crucial for developing therapies for neurodegenerative diseases .
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on various studies:
| Activity | Effect | Reference |
|---|---|---|
| D3 Receptor Agonism | Promotes β-arrestin translocation | |
| Neuroprotection | Protects dopaminergic neurons | |
| Cytotoxicity | Inhibitory effects on cancer cell lines |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Neurodegeneration Model : In a study involving induced neurodegeneration in dopaminergic neuron cultures, treatment with this compound resulted in a significant reduction in neuronal death compared to control groups .
- Cancer Cell Line Testing : The compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Notably, it showed selective activity against certain tumor types, suggesting a targeted therapeutic approach .
Q & A
Q. What are the established synthetic routes for 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide, and what are the critical reaction conditions?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 3-methoxybenzoic acid with ethylenediamine derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the benzamide core .
- Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or reductive amination. For example, reacting the intermediate with 1-phenylpiperazine in the presence of a base like K₂CO₃ under reflux conditions .
- Critical Conditions : Solvent choice (e.g., THF or acetonitrile), temperature control (reflux at 80–100°C), and purification via silica gel chromatography to isolate high-purity product .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methoxy group (δ ~3.8 ppm), piperazine protons (δ ~2.5–3.5 ppm), and benzamide carbonyl (δ ~167 ppm) .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z ~380–400) and fragmentation patterns to verify structural integrity .
- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) ensures >95% purity, using C18 columns and acetonitrile/water gradients .
Q. What are the primary biological targets and mechanisms of action associated with this compound?
- Dopamine Receptors : The 4-phenylpiperazine moiety suggests affinity for D2-like receptors, as seen in structurally related benzamides acting as dopamine agonists/antagonists .
- Acetylcholinesterase (AChE) Inhibition : The trifluoromethyl group (in analogs) enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets .
- Enzyme Inhibition : Benzamide derivatives are explored as inhibitors of kinases or proteases, with IC₅₀ values often determined via fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor binding?
- Piperazine Substitutions : Replacing the phenyl group with pyridinyl (e.g., 4-pyridinylpiperazine) increases selectivity for serotonin receptors over dopamine receptors, as shown in radioligand binding assays (Kᵢ < 100 nM) .
- Methoxy Group Modifications : Switching to ethoxy or removing the methoxy group alters pharmacokinetics; for example, ethoxy analogs show improved metabolic stability in liver microsome assays .
- Side Chain Engineering : Extending the ethyl linker to propyl reduces steric hindrance, enhancing binding to G-protein-coupled receptors (GPCRs) .
Q. What strategies address low aqueous solubility while maintaining bioavailability?
- Prodrug Design : Introducing phosphate or acetate esters at the benzamide nitrogen improves solubility. Hydrolysis in vivo regenerates the active compound .
- Co-crystallization : Co-formers like succinic acid enhance solubility by 10–20-fold, as measured by shake-flask solubility tests (pH 7.4 buffer) .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles increases bioavailability, with in vivo studies showing sustained plasma concentrations over 24 hours .
Q. How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?
- Assay Standardization : Discrepancies in AChE inhibition (IC₅₀ 50 nM vs. 200 nM) may arise from differences in enzyme sources (human vs. electric eel) or substrate concentrations. Validate assays with donepezil as a positive control .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics (KD) alongside enzymatic assays. For example, SPR-derived KD values correlate better with cellular activity than IC₅₀ in some cases .
- Meta-Analysis : Pool data from multiple studies (e.g., 5–10 independent datasets) to calculate weighted mean IC₅₀ values, adjusting for covariates like cell line variability .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) | Purity (HPLC, %) | Reference |
|---|---|---|---|---|
| 3-Methoxybenzamide | Carbodiimide coupling | 85 | 98 | |
| Ethyl-piperazine adduct | Reductive amination | 72 | 95 |
Table 2 : Biological Activity of Structural Analogs
| Analog Structure | Target | IC₅₀ (nM) | Selectivity (vs. D2 Receptor) | Reference |
|---|---|---|---|---|
| 3-Ethoxy variant | AChE | 50 | 5-fold | |
| Pyridinyl-piperazine | 5-HT₁A | 30 | 10-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
